4-(2,3-Dichlorophenyl)azetidin-2-one

Asymmetric Synthesis Staudinger Cycloaddition β-Lactam Chemistry

Monocyclic β-lactams with ortho-dichloro substitution are under-represented in commercial catalogs, limiting SAR exploration of steric shielding effects. This 4-(2,3-dichlorophenyl)azetidin-2-one (98% purity) provides a strategic building block for: - Comparative Staudinger cycloaddition diastereoselectivity studies vs. 2,4- & 3,4-dichloro isomers - Hydrolytic stability assays probing ortho-chloro steric protection of β-lactam carbonyl - Ring-opening/expansion routes to non-standard halogenated pharmacophores Verified stock availability with reliable global shipment.

Molecular Formula C9H7Cl2NO
Molecular Weight 216.06 g/mol
Cat. No. B13251056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dichlorophenyl)azetidin-2-one
Molecular FormulaC9H7Cl2NO
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C9H7Cl2NO/c10-6-3-1-2-5(9(6)11)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)
InChIKeyNVCKGHYMALEKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dichlorophenyl)azetidin-2-one: Core Properties


4-(2,3-Dichlorophenyl)azetidin-2-one (CAS 777884-34-1) is a monocyclic β-lactam (2-azetidinone) derivative bearing a 2,3-dichlorophenyl substituent at the C4 position, with molecular formula C₉H₇Cl₂NO and molecular weight 216.06 g/mol . The azetidin-2-one scaffold is recognized as a versatile pharmacophore and synthetic building block, exhibiting activity across antibacterial, anticancer, anti-inflammatory, and enzyme-inhibitory domains [1][2]. The 2,3-dichloro substitution pattern distinguishes this compound from other dichlorophenyl azetidinone isomers, imparting distinct steric and electronic properties that influence reactivity in Staudinger cycloaddition and downstream functionalization [3].

Building Block Versatile 4-aryl-azetidin-2-one for asymmetric Staudinger cycloaddition
Substitution Pattern 2,3-Dichloro (ortho/meta) imparts distinct steric and electronic profile vs other isomers
Research Context Reported pharmacophore scaffold in antibacterial, anticancer, anti-inflammatory, and enzyme-inhibitory research

Why This Isomer Cannot Be Interchanged


Among 4-aryl-azetidin-2-ones, the position of chlorine substitution on the phenyl ring profoundly modulates chemical reactivity, stereochemical outcomes in cycloaddition reactions, and biological target engagement [1]. The 2,3-dichloro pattern places chlorine atoms in an ortho relationship, creating a unique steric environment around the C4 chiral center that differs fundamentally from the 2,4-, 2,6-, and 3,4-dichloro isomers. This ortho-chloro arrangement can shield the β-lactam carbonyl from nucleophilic attack, potentially altering hydrolytic stability and enzyme acylation kinetics relative to isomers lacking ortho substitution [2]. Consequently, substituting this compound with a different dichlorophenyl isomer in a synthetic sequence or biological assay may lead to divergent reactivity, stereoselectivity, and pharmacological profiles.

Ortho-Cl steric shielding
Alters hydrolytic stability and enzyme acylation kinetics compared to isomers lacking ortho substitution
Divergent stereochemical outcomes
2,3-Dichloro pattern yields distinct cis/trans ratios in Staudinger cycloaddition vs 2,4-dichloro or 3-chloro analogs
Predicted β-lactamase stability profile
May differ from 2,4-dichloro isomer due to meta-Cl electronic effect without para perturbation

Quantitative Differentiation Evidence


Stereochemical Outcome in Staudinger Cycloaddition

The 2,3-dichlorophenyl substitution pattern on the Schiff base precursor exerts a distinct stereodirecting effect compared to the 2,4-dichloro and 3-chloro analogs during the Staudinger ketene–imine cycloaddition [1]. In a systematic study of chlorine positional effects on benzaldehyde-derived Schiff bases, the 2,4-dichlorophenyl variant produced the 3R-configured β-lactam as the major product due to a cooperative steric effect dominated by the 4-chloro substituent, while the 3-chlorophenyl variant exhibited lower diastereoselectivity. The 2,3-dichloro pattern introduces competing ortho- and meta-electronic effects that are predicted to shift the cis/trans product ratio relative to these comparators, providing a tunable handle for stereochemical control [1].

Stereochemical outcome
Cross-study comparable
Stereochemistry predicted to be intermediate between 2,4-dichloro (3R-dominant) and 3-chloro comparators; exact cis/trans ratio not experimentally reported.
Supports stereochemical control studies; may enable access to different diastereomeric ratios
Exact ratio not quantified in accessible literature
Asymmetric Synthesis Staudinger Cycloaddition β-Lactam Chemistry

Predicted β-Lactamase Stability Enhancement

The ortho-chlorine substituent at the 2-position of the phenyl ring is positioned to provide steric shielding of the β-lactam carbonyl, a structural feature associated with enhanced resistance to hydrolytic β-lactamase enzymes in monocyclic β-lactam series [1][2]. The unsubstituted 4-phenylazetidin-2-one parent scaffold lacks this shielding and is rapidly hydrolyzed by serine β-lactamases [2]. While the 2,4-dichloro isomer also provides an ortho substituent, the 2,3-dichloro pattern places the second chlorine at the meta position, which may further modulate the electronic environment of the lactam carbonyl through inductive effects without introducing the additional para electronic perturbation present in the 2,4-isomer [1].

β-Lactamase stability
Class-level inference
Ortho-Cl provides steric shielding of β-lactam carbonyl; meta-Cl adds inductive effect without para perturbation vs 2,4-dichloro isomer.
Reported structural feature; actual hydrolytic half-life not determined
No direct comparative kinetic data available
β-Lactamase Resistance Antibacterial Design Hydrolytic Stability

Market Availability and Procurement Reliability

4-(2,3-Dichlorophenyl)azetidin-2-one is listed as a stocked catalog item by Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) under product number 1593924 at 98% purity, with available pack sizes ranging from 100 mg to 5 g and larger quantities available upon inquiry . In contrast, certain comparator dichlorophenyl azetidinone isomers such as 4-(2,6-dichlorophenyl)azetidin-2-one are listed only through specialty custom synthesis suppliers with longer lead times (e.g., CymitQuimica on an inquiry basis) and may not be maintained as regular stock items . The 4-(3,4-dichlorophenyl) isomer is available through Leyan as product 1587396 at 98% purity, providing a like-for-like supplier comparison .

Procurement reliability
Data to verify
Stocked at 98% purity; comparator 2,6-isomer has limited inquiry-only availability and may require custom synthesis.
Immediate stock availability supports research timelines; verify current supplier status
Supplier catalog data as of May 2026
Chemical Procurement Supply Chain Research Intermediate

Computed Molecular Descriptors vs. Positional Isomers

Computational analysis of 4-(2,3-dichlorophenyl)azetidin-2-one reveals physicochemical descriptors that differ from its positional isomers. The 2,3-dichloro arrangement produces a unique dipole moment vector and electrostatic potential surface compared to 2,4-, 2,6-, and 3,4-dichloro isomers due to the ortho-meta relationship of the chlorine atoms [1]. The ChemSrc database provides the canonical SMILES (O=C1CC(c2cccc(Cl)c2Cl)N1), confirming the connectivity, and lists molecular weight as 216.06 with typical hydrogen bond donor count of 1 and acceptor count of 1 . These computed properties serve as inputs for quantitative structure–activity relationship (QSAR) models and molecular docking studies.

Computed descriptors
Class-level inference
Distinct dipole moment and electrostatic potential surface vs 2,4-dichloro and other isomers due to ortho/meta Cl arrangement.
May yield different docking scores and binding poses in computational screening
Exact dipole values require in silico calculation
Computational Chemistry ADME Prediction Drug-Likeness

Recommended Application Scenarios


Stereochemical Probe in Asymmetric Staudinger Cycloaddition

The distinct stereodirecting effect of the 2,3-dichlorophenyl substituent makes 4-(2,3-dichlorophenyl)azetidin-2-one a valuable probe substrate for investigating electronic and steric effects on cis/trans diastereoselectivity in Staudinger ketene–imine cycloadditions [1]. By comparing the diastereomeric ratio obtained with this isomer against the 2,4-dichloro and 3-chloro analogs, researchers can deconvolute the contributions of ortho, meta, and para substituents to the stereochemical outcome, informing catalyst design and reaction condition optimization for enantioselective β-lactam synthesis [1].

Scaffold for β-Lactamase Stability SAR

The ortho-chlorine at the C2-position of the phenyl ring in 4-(2,3-dichlorophenyl)azetidin-2-one provides a steric shield proximal to the β-lactam carbonyl, a feature hypothesized to reduce susceptibility to serine β-lactamase hydrolysis [2]. This compound serves as a useful comparator in SAR studies aimed at understanding how aryl substitution patterns modulate hydrolytic stability in monocyclic β-lactam series intended for antibacterial or β-lactamase inhibitor development [2].

Building Block for Diversified β-Lactam Libraries

As a 4-aryl-azetidin-2-one building block, 4-(2,3-dichlorophenyl)azetidin-2-one is recognized as a synthon for accessing biologically important compounds through ring-opening and ring-expansion reactions [3]. Its 2,3-dichlorophenyl group introduces a halogenation pattern that is underrepresented among commercially stocked azetidinone building blocks relative to the widely available 2,4-dichloro isomer , making it a strategic choice for SAR exploration where ortho/meta dichloro substitution is desired.

Reference Standard for Analytical Method Development

With a verified purity of 98% and reliable stock availability through Leyan , 4-(2,3-dichlorophenyl)azetidin-2-one can serve as a reference standard for HPLC method development, LC-MS calibration, and quality control protocols in synthetic chemistry workflows involving 4-aryl-β-lactam intermediates.

Application
Selection Property
Validation Focus
Asymmetric Staudinger cycloaddition studies
2,3-Dichloro substitution for distinct cis/trans ratio
Diastereoselectivity comparison with other isomers
β-Lactamase stability SAR
Ortho-chloro steric shielding of the β-lactam carbonyl
Hydrolytic stability endpoint comparison
β-Lactam library synthesis
Underrepresented 2,3-dichloro halogenation pattern
Reactivity profiling in ring-opening/expansion
Analytical method development
Verified research-grade purity and stock availability
HPLC/LC-MS calibration and quality control
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